1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
Description
1-(3,4-Dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group on one terminal and a pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl moiety on the other. The compound’s structure combines aromatic and heterocyclic components, which are common in medicinal chemistry for modulating pharmacokinetic properties and target affinity.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-5-6-18(12-15(14)2)22-20(24)23-19(16-7-10-25-11-8-16)17-4-3-9-21-13-17/h3-6,9,12-13,16,19H,7-8,10-11H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMWISHSFKIWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C2CCOCC2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea typically involves the following steps:
Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine. For instance, 3,4-dimethylphenyl isocyanate can be reacted with pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-50°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods: For industrial-scale production, the process may involve:
Batch or Continuous Flow Reactors: These reactors ensure better control over reaction parameters and scalability.
Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products:
Oxidation Products: Hydroxylated or carbonyl derivatives of the original compound.
Reduction Products: Reduced forms of the pyridine ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or nanomaterials.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, altering their activity or function.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to desired biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield :
- Electron-donating groups (e.g., 3,4-dimethylphenyl in 11n ) correlate with marginally higher yields (88.2%) compared to electron-withdrawing substituents like trifluoromethyl (11d : 85.3%) or halogens (11a : 85.1%) . This suggests that steric or electronic factors may influence reaction efficiency.
Molecular Weight Trends :
- Bulky substituents (e.g., 3,5-di(trifluoromethyl)phenyl in 11m ) increase molecular weight (602.2 Da), whereas smaller groups (e.g., 3-fluorophenyl in 11a ) reduce it (484.2 Da). The target compound’s pyridin-3-yl(THP)methyl group (absent in ) would likely confer intermediate molecular weight compared to 11n ’s thiazole-piperazine chain.
Structural Divergence: Unlike the analogs, the target compound replaces the thiazole-piperazine-hydrazinylketone moiety with a pyridin-3-yl(THP)methyl group.
Synthetic Methodology: describes the synthesis of tetrahydro-2H-pyran derivatives using polyphosphoric acid-mediated cyclization .
Biological Activity
1-(3,4-Dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a dimethylphenyl group, a pyridine ring, and a tetrahydro-pyran moiety. These structural components are believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of urea compounds can exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation:
- Cell Lines Tested : Various studies have evaluated the compound's efficacy against different cancer cell lines, including HT29 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer).
These results suggest that the compound exhibits selective cytotoxicity towards certain cancer cells, potentially making it a candidate for further development in cancer therapy.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : It has been suggested that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Specific Kinases : Preliminary studies indicate that the compound may inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial effects of related urea compounds. For instance:
- Bacterial Strains Tested : The compound has been evaluated against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings suggest potential applications in treating bacterial infections.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of urea compounds and tested their anticancer activity. The lead compound, closely related to this compound, exhibited potent activity against multiple cancer cell lines with minimal toxicity to normal cells.
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of similar compounds demonstrated that modifications in the urea structure could enhance activity against resistant bacterial strains. The study highlighted the importance of structural diversity in developing effective antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
